molecular formula C15H15N7O3 B2433697 2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide CAS No. 1448029-07-9

2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide

Cat. No.: B2433697
CAS No.: 1448029-07-9
M. Wt: 341.331
InChI Key: KDXPDYPSORISTJ-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C15H15N7O3 and its molecular weight is 341.331. The purity is usually 95%.
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Scientific Research Applications

Chemical and Biological Interactions

Nicotinamide derivatives, including structures similar to 2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide, have been extensively studied for their chemical and biological interactions. One study explores the utilization of nicotinamide derivatives by mammals, insects, and bacteria, highlighting the broad spectrum of biological activities these compounds possess (Ellinger, Fraenkel, & Abdel Kader, 1947).

Structural Transformations

The transformations of pyrido[1,2-a]pyrazine ring systems into various other structures demonstrate the versatility of nicotinamide derivatives in synthetic chemistry. This process is key in developing new compounds with potential pharmacological applications (Kolar, Tiŝler, & Pizzioli, 1996).

Crystal Structure Analysis

Studies on compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinates shed light on the molecular conformation and electronic structure, which are critical for understanding the chemical properties and reactivity of nicotinamide derivatives (Cobo, Glidewell, Low, & Orozco, 2008).

Synthesis and Antineoplastic Activities

Research into the synthesis of 6-substituted nicotinamides, including methoxy derivatives, has identified moderate activity against certain cancers, demonstrating the potential of these compounds in developing new anticancer drugs (Ross, 1967).

Catalytic Applications

The encapsulation of molybdenum(VI) complexes with ligands derived from nicotinamide derivatives in zeolites illustrates an innovative approach to creating efficient and reusable catalysts for the oxidation of alcohols and hydrocarbons, underscoring the utility of these compounds in green chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).

Properties

IUPAC Name

2-methoxy-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-25-15-11(3-2-6-18-15)14(24)17-7-8-21-13(23)5-4-12(20-21)22-10-16-9-19-22/h2-6,9-10H,7-8H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXPDYPSORISTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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